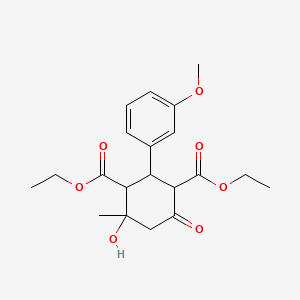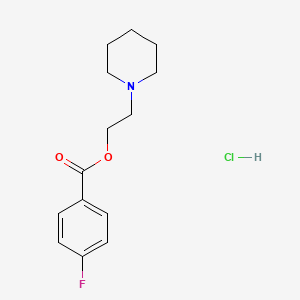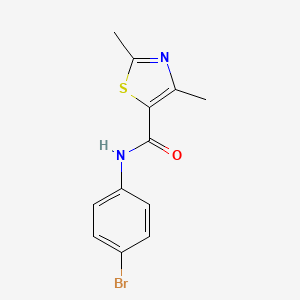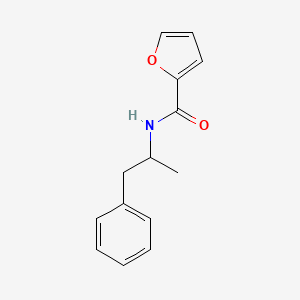
2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone, also known as BU-224, is a small molecule that has been extensively studied in the field of neuroscience. It is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is a G protein-coupled receptor that is widely expressed in the central nervous system. BU-224 has been shown to have potential therapeutic applications in the treatment of a variety of neurological disorders, including anxiety, depression, and addiction.
Mechanism of Action
The NOP receptor is a member of the opioid receptor family, but it has distinct pharmacological properties and functions. The endogenous ligand for the NOP receptor is the neuropeptide nociceptin/orphanin FQ, which is involved in a variety of physiological processes, including pain modulation, stress response, and reward signaling. 2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone acts as a selective antagonist of the NOP receptor, blocking the binding of nociceptin/orphanin FQ and preventing its downstream signaling pathways.
Biochemical and Physiological Effects:
2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions and animal models used. In general, 2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone has been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to affect various behavioral responses, such as pain sensitivity, anxiety, depression, and drug seeking behavior.
Advantages and Limitations for Lab Experiments
2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone has several advantages for use in laboratory experiments. It is a highly selective and potent antagonist of the NOP receptor, which allows for precise manipulation of this receptor system. It has also been shown to have a good pharmacokinetic profile, with high brain penetration and long-lasting effects. However, 2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone also has some limitations, including its relatively low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for research on 2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone and the NOP receptor system. One area of interest is the development of more potent and selective NOP receptor antagonists, which could have improved therapeutic potential. Another area of research is the investigation of the role of the NOP receptor in various neurological disorders, including addiction, depression, and anxiety. Finally, the development of novel animal models and experimental paradigms could help to elucidate the complex interactions between the NOP receptor and other neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone has been described in several publications. One of the most commonly used methods involves the reaction of 2,6-dichloroaniline with butyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-amino-4,5-dimethylthiazole to yield 2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone. Other methods have also been reported, including the use of different starting materials and reaction conditions.
Scientific Research Applications
2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone has been extensively studied in vitro and in vivo to investigate its potential therapeutic applications. In vitro studies have shown that 2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone is a potent and selective antagonist of the NOP receptor, with little or no activity at other opioid receptors. In vivo studies have demonstrated that 2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone can modulate a variety of physiological and behavioral responses, including pain, anxiety, depression, and drug addiction.
properties
IUPAC Name |
2-butyl-3-(2,6-dichlorophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-2-3-11-16-21-15-10-5-4-7-12(15)18(23)22(16)17-13(19)8-6-9-14(17)20/h4-10H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBROYFAQJYRAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B5199102.png)
![3-[(3-hydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5199106.png)
![6-chloro-3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one](/img/structure/B5199108.png)


![3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5199131.png)


![2-chloro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5199143.png)
![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5199150.png)
![16-(anilinocarbonyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5199162.png)
![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5199166.png)